molecular formula C18H22O2 B594136 Estrone-2,4-D2 CAS No. 350820-16-5

Estrone-2,4-D2

Cat. No.: B594136
CAS No.: 350820-16-5
M. Wt: 272.4 g/mol
InChI Key: DNXHEGUUPJUMQT-HUQKQUBWSA-N
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Description

  • Scientific Research Applications

  • Mechanism of Action

    Target of Action

    Estrone-2,4-D2, a deuterium-labeled variant of Estrone (E1), is a natural estrogenic hormone . The primary targets of Estrone are estrogen receptors, which are found in various tissues, especially adipose tissue . These receptors play a crucial role in the regulation of various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

    Mode of Action

    Estrone interacts with estrogen receptors in target cells . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to the regulation of gene transcription, which in turn influences various cellular processes .

    Biochemical Pathways

    Estrone is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . It may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase . The degradation of Estrone by microorganisms involves several pathways, including the 4,5-seco pathway, 9,10-seco pathway, and 2,3-seco pathway .

    Pharmacokinetics

    Estrone, and by extension this compound, undergoes extensive metabolism. It is converted to estrone sulfate and glucuronide forms, as well as being oxidized to non-estrogens . Oral agents can be subject to a considerable first-pass hepatic effect, resulting in their conversion to estriol, oxidation to non-estrogens, and conjugation to sulfate and glucuronide salts .

    Result of Action

    The interaction of Estrone with estrogen receptors leads to a variety of cellular and molecular effects. It influences the synthesis of various proteins and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary . It is used to treat abnormalities related to gonadotropin hormone dysfunction, vasomotor symptoms, atrophic vaginitis, and vulvar atrophy associated with menopause, and for the prevention of osteoporosis due to estrogen deficiency .

    Action Environment

    The action of this compound, like other estrogens, can be influenced by various environmental factors. For instance, the widespread use of animal manure as fertilizer can lead to estrone contamination of soil and aquatic environments . This can potentially affect the bioavailability and efficacy of this compound. Moreover, factors such as pH, temperature, and the presence of other substances can influence the stability of this compound .

    Safety and Hazards

    Estrone-2,4-D2 should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is classified as Carcinogenicity, Category 1B and Reproductive toxicity, Category 1B .

    Biochemical Analysis

    Preparation Methods

      Synthetic Routes: Estrone-d2 can be synthesized through deuterium labeling of Estrone. The deuterium substitution occurs at specific positions in the molecule.

      Reaction Conditions: Deuterium incorporation typically involves chemical reactions using deuterated reagents or precursors.

      Industrial Production: While I don’t have specific industrial production methods, researchers and pharmaceutical companies may use specialized processes to produce Estrone-d2.

  • Chemical Reactions Analysis

      Reactions: Estrone-d2 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Deuterated versions of common reagents are used to modify Estrone-d2.

      Major Products: The products formed depend on the specific reaction and deuterium incorporation sites.

  • Comparison with Similar Compounds

      Similar Compounds: Estrone-d2 can be compared with Estrone (non-deuterated) and other estrogenic compounds.

      Uniqueness: Its deuterium labeling distinguishes it from natural Estrone and provides advantages for research and quantification.

    Remember that Estrone-d2’s specific applications and unique features make it valuable in scientific investigations. If you need further details or have additional questions, feel free to ask

    Properties

    IUPAC Name

    (8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DNXHEGUUPJUMQT-HUQKQUBWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001259852
    Record name 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001259852
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    350820-16-5
    Record name 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=350820-16-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001259852
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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